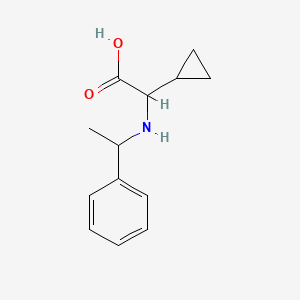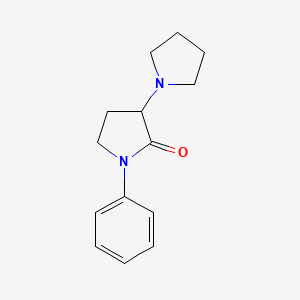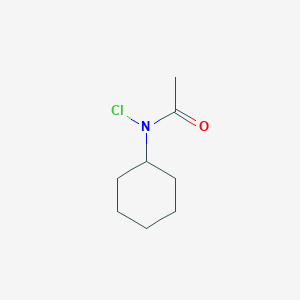![molecular formula C7HF9 B14748488 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene CAS No. 5074-57-7](/img/structure/B14748488.png)
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[221]hept-2-ene is a fluorinated bicyclic compound It is characterized by its unique structure, which includes a bicyclo[221]heptene framework with nine fluorine atoms attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene typically involves the fluorination of bicyclo[2.2.1]hept-2-ene derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene framework can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorine-substituted derivatives, while addition reactions can produce di-substituted compounds.
Aplicaciones Científicas De Investigación
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene has several scientific research applications:
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with other molecules, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect the compound’s binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene is unique due to its high fluorine content and the specific arrangement of fluorine atoms on the bicyclic framework. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced thermal stability and resistance to chemical degradation.
Propiedades
Número CAS |
5074-57-7 |
|---|---|
Fórmula molecular |
C7HF9 |
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
1,2,3,5,5,6,6,7,7-nonafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7HF9/c8-1-2-5(11,12)4(10,3(1)9)7(15,16)6(2,13)14/h2H |
Clave InChI |
IDOOBFXWFYZUKQ-UHFFFAOYSA-N |
SMILES canónico |
C12C(=C(C(C1(F)F)(C(C2(F)F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



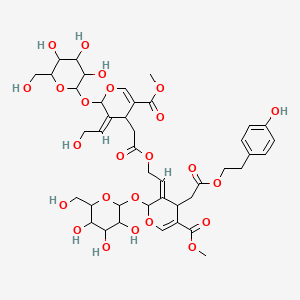
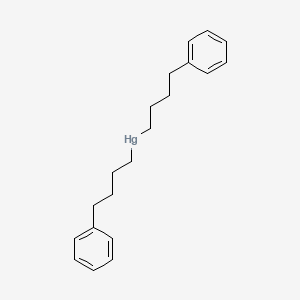
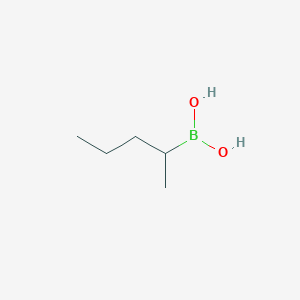
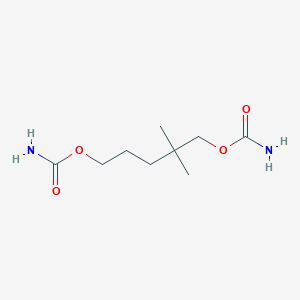
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
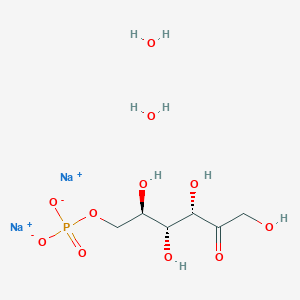
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
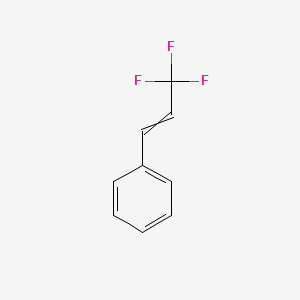
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
